molecular formula C6H3FN2S B6162803 5-fluoro-[1,3]thiazolo[5,4-b]pyridine CAS No. 2385287-60-3

5-fluoro-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B6162803
CAS No.: 2385287-60-3
M. Wt: 154.2
InChI Key:
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Description

5-fluoro-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary target of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are regulated by this enzyme.

Biochemical Pathways

The inhibition of PI3K by this compound affects several downstream pathways. PI3K is a key player in the PI3K/Akt signaling pathway , which is involved in the regulation of cell cycle and survival. Therefore, the inhibition of PI3K can lead to the suppression of these cellular processes .

Result of Action

The result of the action of this compound is the potent inhibition of PI3K. This leads to the disruption of the PI3K/Akt signaling pathway, which can result in the suppression of cell growth and proliferation . The compound exhibits strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method starts with the reaction of 2-aminothiazole with 2-chloropyridine under basic conditions to form the thiazolo[5,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts and solvents that are suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

5-fluoro-[1,3]thiazolo[5,4-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-[1,3]thiazolo[5,4-b]pyridine is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable scaffold in drug discovery .

Properties

CAS No.

2385287-60-3

Molecular Formula

C6H3FN2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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